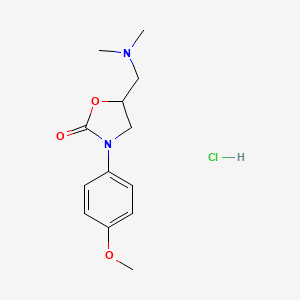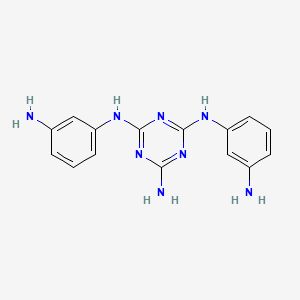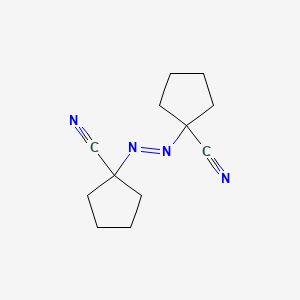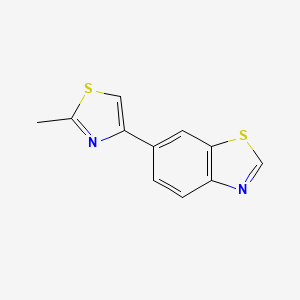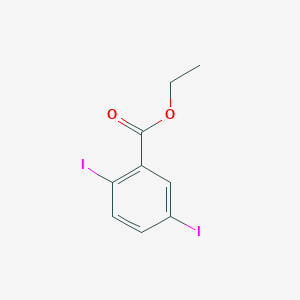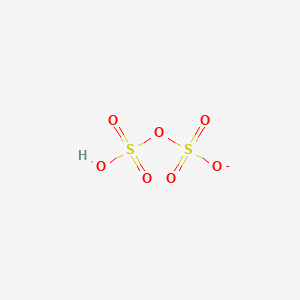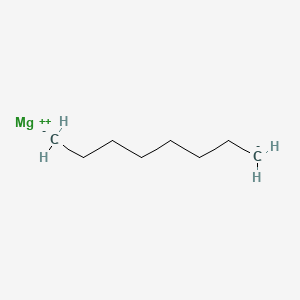![molecular formula C15H10F3NO2 B14684304 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 32509-03-8](/img/structure/B14684304.png)
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves several steps. One effective method includes the use of Grignard reagents and ketenes in the presence of transition metal ligands. The reaction is typically carried out at low temperatures (-10°C) under a nitrogen atmosphere . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of metal catalysts and hydrogen donors.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound has shown potential in biological assays and as a probe in biochemical studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets, often through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved can vary depending on the application, but typically include inhibition or activation of key biochemical processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its gibberellin-like activity in plant growth regulation.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Used in medicinal chemistry for its potential anti-inflammatory and antitumor properties.
These compounds share the trifluoromethyl group but differ in their core structures and specific applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Numéro CAS |
32509-03-8 |
|---|---|
Formule moléculaire |
C15H10F3NO2 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)10-4-3-5-11(8-10)19-9-21-14(20)12-6-1-2-7-13(12)19/h1-8H,9H2 |
Clé InChI |
AIAMAJSMJNXWQS-UHFFFAOYSA-N |
SMILES canonique |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


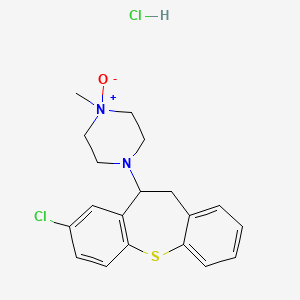
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

